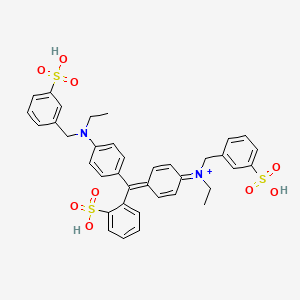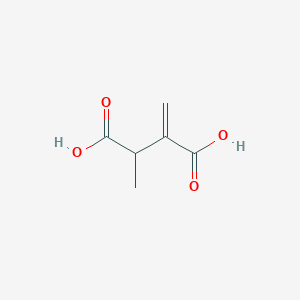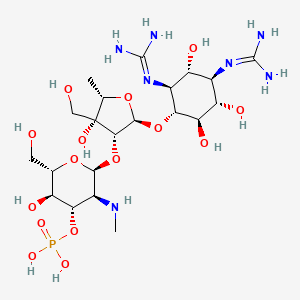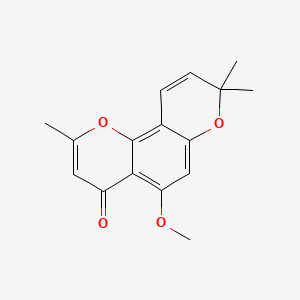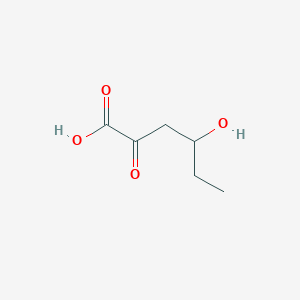
4-Hydroxy-2-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2-oxohexanoic acid is a hydroxy- and oxo- fatty acid comprising hexanoic acid substituted at C-2 and C-4 with oxo and hydroxy groups respectively. It is a 2-oxo monocarboxylic acid, a 4-hydroxy monocarboxylic acid, an oxo fatty acid and a hydroxy fatty acid. It derives from a hexanoic acid. It is a conjugate acid of a 4-hydroxy-2-oxohexanoate.
Scientific Research Applications
Chemical and Analytical Insights
4-Hydroxy-2-oxohexanoic acid, as a product of lipid peroxidation, is significant in chemistry due to its reactivity and cytotoxicity. It is a key component in understanding the formation of hydroperoxides and other complex chemical processes. Techniques like mass spectrometry are essential for identifying proteins modified by such compounds, contributing to our understanding of cellular signaling in disease states (Spickett, 2013).
Biological and Environmental Relevance
In biological systems, stereospecific enzymes, such as vinylpyruvate hydratase, have been shown to be highly specific to certain substrates, including 4-hydroxy-2-oxohexanoic acid. This specificity underscores the significance of these compounds in microbial degradation processes and environmental bioremediation efforts (Collinsworth, Chapman, & Dagley, 1973).
Applications in Nanotechnology and Material Science
In the field of nanotechnology, compounds like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid have been utilized to demonstrate optical gating in synthetic ion channels. This shows the potential of derivatives of 4-hydroxy-2-oxohexanoic acid in creating light-responsive materials, which could have applications in controlled release systems, sensing, and information processing (Ali et al., 2012).
Pharmacological Synthesis and Drug Development
The compound has been utilized in the synthesis of key intermediates in leukotriene synthesis, which are important in medical research, particularly in the study of inflammatory responses and potential drug development (Hayes & Wallace, 1990).
Implications in Molecular Biology
In molecular biology, the structural analysis of similar compounds has been instrumental in understanding intramolecular hydrogen bondings and their impact on biological functions. Studies like these provide crucial insights into the behavior of such molecules in biological systems and their potential therapeutic applications (Kim, Cho, & Ha, 1999).
Agricultural and Horticultural Applications
Compounds similar to 4-hydroxy-2-oxohexanoic acid have been studied for their role in plant defense mechanisms. These insights are vital for developing pest-resistant crop varieties and understanding plant-pathogen interactions (Niemeyer, 1988).
properties
Product Name |
4-Hydroxy-2-oxohexanoic acid |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
4-hydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H10O4/c1-2-4(7)3-5(8)6(9)10/h4,7H,2-3H2,1H3,(H,9,10) |
InChI Key |
ALFQPWXBAWHVDP-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)C(=O)O)O |
Canonical SMILES |
CCC(CC(=O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(aminomethyl)-N-[1-(octylamino)-1-oxo-3-[4-(pyridin-4-ylmethoxy)phenyl]propan-2-yl]-1-cyclohexanecarboxamide](/img/structure/B1200809.png)




